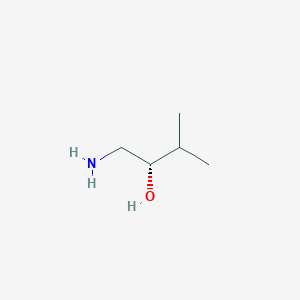

(S)-1-Amino-3-methylbutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO |

|---|---|

Molecular Weight |

103.16 g/mol |

IUPAC Name |

(2S)-1-amino-3-methylbutan-2-ol |

InChI |

InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3/t5-/m1/s1 |

InChI Key |

KYUPIHBUKDNZKE-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)[C@@H](CN)O |

Canonical SMILES |

CC(C)C(CN)O |

Origin of Product |

United States |

Contextualization Within the Broader Field of Chiral Amino Alcohol Chemistry

(S)-1-Amino-3-methylbutan-2-ol belongs to the class of organic compounds known as amino alcohols, which contain both an amino group (-NH2) and a hydroxyl group (-OH). ontosight.ai The defining characteristic of this molecule is its chirality, a property that arises from the presence of a stereogenic center. This means that this compound is not superimposable on its mirror image, (R)-1-Amino-3-methylbutan-2-ol, and the two forms are known as enantiomers. ontosight.ai

Chiral amino alcohols are of immense importance in organic chemistry, largely due to their utility as building blocks in asymmetric synthesis. chemimpex.com This field of chemistry is dedicated to the selective production of one enantiomer of a chiral molecule over the other, a crucial consideration in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. medcraveonline.com The presence of both an amine and an alcohol functional group allows for a wide range of chemical transformations, making these compounds versatile starting materials and reagents. biosynth.com

Significance of Stereochemical Purity in S 1 Amino 3 Methylbutan 2 Ol Research

The stereochemical purity of (S)-1-Amino-3-methylbutan-2-ol is paramount to its successful application in research. In asymmetric synthesis, the chirality of the starting materials or catalysts directly influences the stereochemical outcome of the reaction. wikipedia.org Using an enantiomerically pure starting material like this compound allows chemists to control the formation of new stereocenters in a predictable manner, leading to the synthesis of a single, desired enantiomer of the target molecule. uvic.ca

This control is critical in drug development, where only one enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even harmful. medcraveonline.com The high enantiomeric purity of commercially available this compound, which is often derived from the naturally abundant amino acid L-valine, makes it a reliable and cost-effective choice for these applications. wikipedia.orgmedcraveonline.com The ability to achieve high levels of stereochemical induction is a key factor driving the demand for this compound in both academic and industrial research. sfu.ca

Overview of Key Academic Research Domains for S 1 Amino 3 Methylbutan 2 Ol

Enantioselective Synthetic Approaches to this compound

The synthesis of the specific (S)-enantiomer of 1-Amino-3-methylbutan-2-ol can be broadly categorized into two main approaches: the separation of a racemic mixture and the direct synthesis of the desired enantiomer through asymmetric methods.

Chiral Resolution Techniques for Racemic 1-Amino-3-methylbutan-2-ol

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. This involves the use of a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties.

A widely employed technique for the resolution of racemic 1-Amino-3-methylbutan-2-ol is the formation of diastereomeric salts using a chiral acid. google.comgoogle.com One notable example is the use of an enantiomer of N-tosyl-leucine as the resolving agent. google.comgoogle.com

The process involves dissolving the racemic 1-Amino-3-methylbutan-2-ol and one of the enantiomers of N-tosyl-leucine in a suitable solvent, such as absolute ethanol. google.com This leads to the formation of two diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different solubilities in the chosen solvent. One of the diastereomeric salts will be less soluble and will crystallize out of the solution. google.com This crystallized salt can then be isolated by filtration.

The desired enantiomer of the amino alcohol is then recovered by treating the separated diastereomeric salt with a base, such as sodium hydroxide, to neutralize the acidic resolving agent. google.com The free amino alcohol can then be extracted using an organic solvent. The other enantiomer can be recovered from the mother liquor. A significant advantage of this method is the potential for easy recovery of the N-tosyl-leucine resolving agent from the acidic medium. google.comgoogle.com

| Resolving Agent | Key Steps | Outcome |

| (S)-N-tosyl-leucine | 1. Dissolution of racemic 1-Amino-3-methylbutan-2-ol and (S)-N-tosyl-leucine in a solvent. 2. Selective crystallization of the less soluble diastereomeric salt. 3. Filtration to separate the crystallized salt. 4. Treatment with a base to liberate the enantiomerically pure amino alcohol. | Separation of (R)- and (S)-enantiomers of 1-Amino-3-methylbutan-2-ol. |

Asymmetric Synthesis Strategies for Direct Enantioselective Access

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the need for separation of a racemic mixture. These strategies employ chiral elements to guide the reaction towards the preferential formation of one enantiomer.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. lookchem.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. In the context of synthesizing this compound, a chiral auxiliary can be used to control the stereochemistry of a key bond-forming step. For instance, chiral oxazolidinones have been used as auxiliaries in Grignard reactions to induce asymmetry.

The use of chiral catalysts is a powerful tool in asymmetric synthesis. evitachem.com A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral amino alcohols, various catalytic systems have been developed.

For example, biocatalysis using enzymes like amine dehydrogenases (AmDHs) has emerged as a promising approach. whiterose.ac.ukfrontiersin.org Native AmDHs have demonstrated the ability to catalyze the reductive amination of keto-alcohols, producing chiral amino alcohols with high enantioselectivity. whiterose.ac.ukfrontiersin.org Modeling studies can provide insights into the active sites of these enzymes, helping to understand the basis for stereochemical discrimination. frontiersin.orgwhiterose.ac.uk

Another example involves the use of metal-ligand complexes. Chiral ligands, when coordinated to a metal center, can create a chiral environment that directs the stereoselectivity of a reaction. nih.gov For instance, copper-catalyzed asymmetric alkylation reactions using chiral bis(oxazolinyl)thiophene ligands have been explored for the construction of C-C bonds with high enantioselectivity. nih.gov

The stereocontrolled reduction of a prochiral precursor is a common and effective strategy for synthesizing chiral alcohols. This involves the use of a chiral reducing agent or a combination of an achiral reducing agent with a chiral catalyst.

One well-known method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to mediate the reduction of ketones with high enantioselectivity. This method can be applied to the reduction of a suitable keto-precursor to yield this compound.

Another approach involves the reduction of α-amino ketones. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions. For example, diastereoselective reduction of α-amino ketones using specific reducing agents can lead to the formation of either the syn- or anti-amino alcohol. researchgate.net

| Strategy | Example | Key Features |

| Chiral Auxiliary | Evans Oxazolidinone | Auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. |

| Chiral Catalyst | Amine Dehydrogenase (AmDH) | Biocatalyst for reductive amination of ketones to chiral amines and amino alcohols. whiterose.ac.ukfrontiersin.org |

| Chiral Catalyst | Corey-Bakshi-Shibata (CBS) Catalyst | Chiral oxazaborolidine catalyst for the enantioselective reduction of ketones. |

| Stereocontrolled Reduction | Diastereoselective reduction of α-amino ketones | Choice of reducing agent controls the formation of syn- or anti-diastereomers. researchgate.net |

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis is a strategic approach that utilizes readily available, enantiopure natural products as starting materials. mdpi.com This method is advantageous as it often requires fewer steps and avoids complex resolution or asymmetric synthesis stages. mdpi.com For the synthesis of compounds like this compound, natural precursors such as amino acids and terpenes are particularly valuable. mdpi.comresearchgate.net

The synthesis of chiral compounds from the chiral pool is especially beneficial when the target molecule shares structural similarities with the natural precursor. mdpi.com The strategy leverages the inherent chirality of these starting materials, which can include monosaccharides and amino acids, to construct complex enantiopure molecules. mdpi.com For instance, L-valine, a common amino acid, can serve as a precursor for L-valinol, an important structural moiety in certain pharmaceutical inhibitors. researchgate.net

Biocatalytic Pathways for the Synthesis of this compound Analogs

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to its high selectivity and operation under mild conditions. ucl.ac.uk Enzymes, acting as biocatalysts, can facilitate reactions with high enantioselectivity, making them ideal for producing chiral amino alcohols and their analogs. ucl.ac.ukfrontiersin.org

Enzyme-mediated reductive amination is a highly effective method for synthesizing chiral amino alcohols. frontiersin.orgmdpi.com This process typically involves the conversion of a ketone to a chiral amine using an enzyme and an amine donor. uni-duesseldorf.de Amine dehydrogenases (AmDHs) are particularly noteworthy as they can utilize ammonia (B1221849) directly, offering an atom-efficient pathway to chiral amines. frontiersin.orgresearchgate.net

The use of engineered AmDHs derived from amino acid dehydrogenases (AADHs) has enabled the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. frontiersin.org These biocatalytic systems often demonstrate excellent enantiomeric excess (>99% ee). frontiersin.org Challenges such as product inhibition can be addressed through enzyme engineering, further enhancing the efficiency of this method. researchgate.net

| Enzyme Type | Reaction Type | Key Advantages | Reference |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | High enantioselectivity, uses ammonia directly | frontiersin.orgresearchgate.net |

| ω-Transaminase | Reductive Amination | Useful in cascade reactions | uni-duesseldorf.de |

| Leucine (B10760876) Dehydrogenase | Reductive Amination | Good stability, broad substrate specificity | mdpi.com |

The effectiveness of amine dehydrogenases in biocatalysis is determined by their substrate scope and enantioselectivity. Research has focused on expanding the range of substrates that can be converted by these enzymes while maintaining high stereochemical control. researchgate.netmdpi.com

Engineered AmDHs have shown activity towards a variety of ketones, including aliphatic and functionalized hydroxy ketones. researchgate.netmdpi.com For example, variants of leucine dehydrogenase have been developed to catalyze the conversion of α-hydroxy-2-ketones to the corresponding chiral vicinal amino alcohols. mdpi.com Directed evolution and site-saturation mutagenesis are common strategies to improve both the activity and the substrate range of AmDHs. frontiersin.org

Studies have shown that some AmDHs exhibit excellent enantioselectivity (up to >99% ee) for the synthesis of (S)-configured vicinal amino alcohols from their corresponding α-hydroxy ketones. acs.org However, the substrate scope can be limited, and much effort is dedicated to engineering enzymes with broader applicability. researchgate.net For instance, while many engineered AmDHs show a strict (S)-stereoselectivity, some native AmDHs possess an opposite stereopreference, which could be exploited to access (R)-enantiomers. acs.org

| Substrate Class | Enzyme | Enantioselectivity (ee) | Reference |

| α-hydroxy ketones | Engineered AmDH | >99% | frontiersin.org |

| Aliphatic ketones | Engineered AmDH | High | researchgate.net |

| 1-hydroxy-2-butanone | Engineered Leucine Dehydrogenase variant | High | mdpi.com |

| Short-chain ketones | Native AmDHs | Variable, up to 99.4% for specific substrates | frontiersin.org |

Rational Design of Alternative Synthetic Routes

Beyond chiral pool and biocatalytic methods, the rational design of synthetic routes offers alternative pathways to this compound. These methods often involve the reduction of specific precursors and the use of chiral resolving agents to achieve the desired stereochemistry.

The reduction of oximes represents a viable route to primary amines. thieme-connect.de This transformation can be achieved using various catalytic strategies, including hydrogenation over metal catalysts like palladium, platinum, or Raney nickel. thieme-connect.de For the synthesis of amino alcohols, a corresponding hydroxy-substituted oxime would be the precursor. The challenge in this approach lies in achieving high enantioselectivity during the reduction step.

Ammoniation-reduction reactions provide a direct method for introducing an amino group. A common strategy involves reacting a ketone with a chiral amine, such as (R)-1-methylbenzylamine, to form a mixture of diastereomeric intermediates. google.com These diastereomers can then be separated, often through crystallization with a chiral resolving agent. google.com

For example, the reaction of a butanone alcohol with (R)-1-methylbenzylamine yields a mixture of diastereomeric amino alcohols. google.com This mixture can be resolved using an acidic chiral resolving agent like mandelic acid or tartaric acid. google.com Following resolution, the chiral auxiliary group (e.g., the methylbenzyl group) is removed, typically through a debenzylation reduction reaction, to yield the final enantiopure amino alcohol. google.com Another approach involves the resolution of racemic 1-amino-alkan-2-ol compounds using N-tosylated amino acids, such as N-tosyl-leucine, as the resolving agent. google.com

Determination of Absolute Stereochemical Configuration

The assignment of the absolute configuration of a chiral center, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules, is fundamental to understanding its chemical and biological properties. For chiral amino alcohols, a variety of analytical techniques are employed to unambiguously determine this three-dimensional arrangement.

The absolute configuration of chiral amino alcohols can be confirmed using X-ray crystallography on a single crystal of the compound or a suitable crystalline derivative. vulcanchem.com This technique provides a detailed three-dimensional map of the electron density, from which the precise spatial position of each atom can be determined, thereby establishing the absolute stereochemistry. Another powerful method is chiral High-Performance Liquid Chromatography (HPLC). vulcanchem.comacs.org By using a chiral stationary phase (CSP), the enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation and identification.

Chiroptical methods, such as induced circular dichroism (CD), are also utilized. nih.gov In this approach, a chiral substrate like an amino alcohol is reacted with a conformationally flexible, achiral probe molecule. The chirality of the substrate is imprinted onto the resulting complex, which then exhibits a distinct CD spectrum from which the absolute configuration of the substrate can be deduced. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), serves as a common method for assigning absolute configuration. cdnsciencepub.com Reagents such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, are reacted with the alcohol or amine to form diastereomeric esters or amides. The differing spatial environments in these diastereomers lead to measurable differences in the chemical shifts of nearby protons, particularly those on the carbon bearing the chiral center, allowing for the assignment of the original configuration. cdnsciencepub.com

Advanced Spectroscopic Investigations for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon-hydrogen framework.

¹H NMR would confirm the number of unique proton environments and their connectivity through spin-spin coupling. For this compound, one would expect distinct signals for the two methyl groups of the isopropyl moiety (which may appear as a doublet), the methine proton of the isopropyl group, the methine proton at the C2 carbinol center, and the methylene (B1212753) protons at the C1 position adjacent to the amino group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR would show the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals corresponding to the five carbon atoms in the structure are expected. The chemical shifts would be characteristic of the functional groups present (e.g., the carbon bearing the -OH group, the carbon with the -NH₂ group, and the aliphatic carbons).

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum for the isomeric compound L-Valinol is available and shows characteristic fragmentation. nist.gov A similar analysis for this compound would be expected to show a molecular ion peak corresponding to its molecular weight (103.16 g/mol ) and fragment ions resulting from characteristic cleavages, such as the loss of the aminomethyl group or cleavage adjacent to the hydroxyl group.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. nih.govlongdom.org The IR spectrum of this compound would exhibit characteristic absorption bands, including a broad O-H stretching band for the alcohol group (typically around 3300-3400 cm⁻¹), N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), and C-H stretching bands for the alkyl portions of the molecule (around 2850-2960 cm⁻¹). core.ac.uk

| Spectroscopic Technique | Information Provided for Structural Elucidation |

|---|---|

| ¹H NMR | Provides information on the proton framework, including the number of unique proton environments, their chemical shifts, integration (proton count), and connectivity through spin-spin coupling patterns. |

| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environment, indicating the types of functional groups (alkane, alcohol, amine-bearing carbon). |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound via the molecular ion peak and provides structural clues through analysis of fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as O-H (alcohol) and N-H (amine), through their characteristic vibrational frequencies. |

X-ray Crystallographic Studies and Invariom-Model Refinement of Related Amino Alcohols

While specific X-ray crystallographic data for this compound is not present in the surveyed literature, extensive studies on the closely related structural isomer L-valinol ((S)-(+)-2-amino-3-methylbutan-1-ol) provide significant insight into the conformational properties and intermolecular interactions of such chiral amino alcohols. nih.goviucr.orgsigmaaldrich.com

Single-crystal X-ray diffraction is the benchmark method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the molecule. nih.gov A study on L-valinol determined its structure at 100 K, revealing the specific molecular conformation and the hydrogen-bonding network within the crystal. iucr.org

This study also employed an advanced refinement technique known as the invariom model . nih.goviucr.org In conventional X-ray crystallography, the structure is typically refined using the Independent Atom Model (IAM), which assumes atoms are spherical. The invariom model improves upon this by using a database of aspherical pseudoatoms, where the electron density parameters are derived from theoretical calculations. iucr.org These transferable pseudoatoms better represent the actual, non-spherical distribution of electrons in a bonded atom. researchgate.net

The application of the invariom model to the L-valinol structure resulted in a more accurate and physically significant model compared to the standard IAM refinement. iucr.org Key improvements included:

More accurate hydrogen atom positions: The invariom refinement provides H-atom positions that are free from the bias inherent in the IAM, leading to a more accurate description of the hydrogen-bond pattern. nih.goviucr.org

Improved agreement with theoretical models: The molecular geometry obtained from the invariom refinement showed better agreement with results from quantum chemical geometry optimizations. nih.gov

Lower R-factor and residual density: The statistical measures of the quality of the fit between the model and the experimental diffraction data were significantly improved. iucr.org

The successful application of the invariom model demonstrates its utility in obtaining high-quality structural information for small organic molecules like amino alcohols, providing a more detailed picture of electron density and intermolecular forces. iucr.orgmdpi.com

| Parameter | Independent Atom Model (IAM) | Invariom Model |

|---|---|---|

| R-factor | 4.2% | 2.9% |

| Goodness of Fit | 2.8 | 1.7 |

| Max. Residual Density (e Å⁻³) | 0.43 | 0.30 |

Mechanistic Investigations into the Reactivity of S 1 Amino 3 Methylbutan 2 Ol

Fundamental Chemical Transformations of the Amino Alcohol Moiety

The reactivity of L-Valinol is dominated by its amino and hydroxyl functional groups. These groups can undergo a variety of transformations, often with high degrees of selectivity influenced by reaction conditions and the use of protecting groups.

The oxidation of L-Valinol primarily targets the secondary hydroxyl group to yield the corresponding ketone, or under more vigorous conditions, can lead to cleavage of the carbon-carbon bond. The amino group is generally less susceptible to oxidation under these conditions but can be oxidized by specific reagents.

Regioselectivity, the selective reaction of one functional group over another, is a key consideration. To ensure the selective oxidation of the hydroxyl group, the more nucleophilic amino group is often protected, for example, as a tert-butoxycarbonyl (Boc) derivative. rsc.org This strategy prevents side reactions at the nitrogen atom and allows for the clean conversion of the alcohol to a carbonyl group. A variety of oxidizing agents have been employed for this transformation. For instance, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the oxidation of N-Boc-L-valinol to the corresponding ketone. Other systems, including those based on iron catalysis with TEMPO (2,2,6,6-tetramethylpiperidinyloxy), are also effective for the oxidation of various alcohols. organic-chemistry.org

Table 1: Selected Oxidation Reactions of L-Valinol and its Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| N-Boc-L-valinol | Pyridinium chlorochromate (PCC) | N-Boc-(S)-1-amino-3-methylbutan-2-one | |

| N-Boc-L-valinol | Dess-Martin periodinane | N-Boc-(S)-1-amino-3-methylbutan-2-one | |

| Various alcohols | FeCl₃, L-valine, TEMPO, O₂ | Corresponding aldehydes/ketones | organic-chemistry.org |

The reduction of (S)-1-amino-3-methylbutan-2-ol itself is less common than its synthesis via the reduction of L-valine. wikipedia.orgstackexchange.com The synthesis typically employs powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a sodium borohydride/iodine system to convert the carboxylic acid group of L-valine into a primary alcohol without affecting the stereocenter. wikipedia.orgstackexchange.com

When considering reactions of the amino alcohol moiety, reduction often refers to transformations of derivatives. For example, if the hydroxyl group is first oxidized to a ketone, its subsequent reduction can lead to the formation of diastereomeric amino alcohols. The stereochemical outcome of such a reduction is highly dependent on the reducing agent and reaction conditions. Studies on analogous β-amino ketones show that reagents like LiAlH(O-t-Bu)₃ can produce the syn-amino alcohol with high selectivity, while catecholborane tends to yield the anti-isomer. tohoku.ac.jp This stereocontrol is rationalized by mechanistic models, such as intramolecular hydride transfer from a metal-chelated intermediate, which dictates the face of the carbonyl group that is attacked. tohoku.ac.jp

Both the hydroxyl and amino groups of L-Valinol are active in nucleophilic substitution reactions. The specific site of reaction can be controlled through the choice of reagents and the use of protecting groups.

The hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride, facilitating subsequent substitution by various nucleophiles. rsc.org This strategy is a common first step in the synthesis of more complex derivatives. For example, the tosylate of N-Boc-L-valinol can be reacted with potassium diphenylphosphide to produce a chiral β-aminophosphine ligand. rsc.org

The amino group, being nucleophilic, can participate directly in substitution reactions. smolecule.comsmolecule.com For instance, derivatives of L-valine have been prepared through substitution reactions with alkyl halides like hexyl bromide. researchgate.netresearchgate.net

Table 2: Examples of Substitution Reactions

| Substrate | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| N-Boc-L-valinol | 1. p-Toluenesulfonyl chloride, pyridine | N-Boc-L-valinol tosylate | rsc.org |

| 2. Potassium diphenylphosphide | β-Aminophosphine | ||

| L-valine derivative | Hexyl bromide | N-hexyl-L-valine derivative | researchgate.net, researchgate.net |

| cis-[Pd(biq)Cl₂] | L-valine | Palladium(II) amino acid complex | arabjchem.org |

Study of Intramolecular Rearrangement Mechanisms in Amino Alcohols

β-Amino alcohols like L-Valinol can undergo characteristic intramolecular rearrangements, typically proceeding through an aziridinium (B1262131) ion intermediate. acs.orgresearchgate.net This rearrangement is most often observed when the hydroxyl group is activated to form a good leaving group (e.g., by conversion to a mesylate or tosylate). researchgate.net

The mechanism involves an intramolecular nucleophilic attack by the nitrogen atom on the carbon bearing the leaving group, resulting in the formation of a strained, three-membered aziridinium ring. acs.orgresearchgate.net This highly reactive intermediate is then susceptible to attack by an external nucleophile. The nucleophile can attack either of the two carbon atoms of the aziridinium ring. Attack at the carbon that originally bore the leaving group results in a product with retention of the original substitution pattern, while attack at the other carbon results in a rearranged product. researchgate.net The regioselectivity of this ring-opening is influenced by factors such as the nature of the nucleophile, the substituents on the aziridinium ring, and the solvent. researchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding and Electrostatic Contributions

The physical properties and chemical behavior of this compound in condensed phases are significantly influenced by non-covalent intermolecular interactions, primarily hydrogen bonding and electrostatic forces.

The presence of both a hydrogen bond donor/acceptor amino group and a hydrogen bond donor/acceptor hydroxyl group allows L-Valinol to form extensive hydrogen bond networks. researchgate.net X-ray diffraction studies at low temperatures have provided a detailed picture of the hydrogen-bonding pattern in the crystalline state. researchgate.netnih.gov These studies reveal that both the amine and hydroxyl groups act as hydrogen bond donors and acceptors simultaneously. researchgate.net The structure features an intramolecular N-H···O hydrogen bond, as well as intermolecular N-H···O and O-H···N hydrogen bonds. researchgate.net These interactions link the molecules into one-dimensional zigzag chains, which are further organized into a two-dimensional network. researchgate.net

Electrostatic contributions are also a critical component of the intermolecular forces. The polarity induced by the electronegative nitrogen and oxygen atoms creates a significant molecular dipole moment, leading to electrostatic interactions with neighboring molecules. nih.gov These forces, along with hydrogen bonds, govern the molecule's interactions in solution and its binding to other molecules, such as in its role as a chiral ligand in catalysis. nih.govresearchgate.net The electrostatic potential surface of the molecule dictates how it interacts with other polar or charged species. mit.edu

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound / L-Valinol | This compound | C₅H₁₃NO |

| N-Boc-L-valinol | tert-butyl ((S)-1-hydroxy-3-methylbutan-2-yl)carbamate | C₁₀H₂₁NO₃ |

| Pyridinium chlorochromate (PCC) | Pyridinium chlorochromate(VI) | C₅H₆ClCrNO₃ |

| Dess-Martin periodinane | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | C₁₃H₁₃IO₈ |

| TEMPO | 2,2,6,6-Tetramethyl-1-piperidinyloxyl | C₉H₁₈NO |

| Lithium aluminum hydride | Lithium tetrahydridoaluminate | AlH₄Li |

| Sodium borohydride | Sodium tetrahydridoborate | BH₄Na |

| Iodine | Iodine | I₂ |

| Catecholborane | 1,3,2-Benzodioxaborole | C₆H₅BO₂ |

| p-Toluenesulfonyl chloride | 4-Methylbenzene-1-sulfonyl chloride | C₇H₇ClO₂S |

| Potassium diphenylphosphide | Potassium diphenylphosphanide | C₁₂H₁₀KP |

| Hexyl bromide | 1-Bromohexane | C₆H₁₃Br |

Applications of S 1 Amino 3 Methylbutan 2 Ol in Asymmetric Catalysis and Chiral Ligand Design

Design and Synthesis of Chiral Ligands Derived from (S)-1-Amino-3-methylbutan-2-ol Scaffolds

The structural framework of this compound serves as an excellent starting point for the synthesis of a diverse range of chiral ligands. These ligands are instrumental in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction.

Synthesis and Characterization of Chiral Oxazoline (B21484) Derivatives

Chiral oxazolines are a prominent class of ligands in asymmetric catalysis, and this compound is a readily available precursor for their synthesis. The reaction of this compound with nitriles is a common method to produce chiral oxazolines. wikipedia.org For instance, the reaction with isobutyronitrile in the presence of a catalyst like cadmium acetate yields 2-isopropyl-2-oxazoline. nih.govtandfonline.com

The general synthesis involves the condensation of the amino alcohol with a nitrile, often catalyzed by a Lewis acid, to form the oxazoline ring. The resulting (S)-4-isopropyl-2-oxazoline derivatives can be characterized by various spectroscopic techniques, including NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry, to confirm their structure and purity.

Table 1: Synthesis of Chiral Oxazoline Ligands from this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Isobutyronitrile | Cadmium Acetate | (S)-4-isopropyl-2-isopropyloxazoline |

Development of Multidentate Chiral Ligand Architectures (e.g., Cyclophosphazene-based)

To enhance the catalytic activity and selectivity, multidentate ligands are often designed. This compound has been successfully incorporated into complex ligand architectures, such as those based on a cyclophosphazene core. wikipedia.org Cyclophosphazenes are cyclic compounds containing alternating phosphorus and nitrogen atoms, providing a rigid scaffold for the attachment of multiple chiral moieties.

The synthesis of these multidentate ligands typically involves the reaction of hexachlorocyclotriphosphazene (N₃P₃Cl₆) with this compound-derived oxazolines. This results in the substitution of the chlorine atoms on the phosphazene ring with the chiral oxazoline units, leading to the formation of bi- and hexadentate ligands. The modular nature of this synthesis allows for the creation of a library of ligands with varying steric and electronic properties. The characterization of these complex structures relies heavily on multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C) and single-crystal X-ray diffraction.

Exploration of N,P-Ligands for Transition Metal-Catalyzed Asymmetric Reactions (e.g., Copper-catalyzed Conjugate Addition)

N,P-ligands, which contain both nitrogen and phosphorus donor atoms, have proven to be highly effective in a variety of transition metal-catalyzed reactions. Novel N,P-ligands derived from this compound (valinol) have been developed for the asymmetric copper(I)-catalyzed conjugate addition of diethylzinc to unsaturated ketones. nih.gov In these ligands, a tertiary amide group has been shown to effectively transmit the chiral information from the ligand's backbone to the active catalytic center. nih.gov

The synthesis of these ligands involves the derivatization of the amino and hydroxyl groups of this compound to introduce a phosphine moiety and an amide linkage. The resulting N,P-ligands, when complexed with a copper salt, form active catalysts for the 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds, a key carbon-carbon bond-forming reaction.

Utilization of this compound as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. This compound and its derivatives are effective chiral auxiliaries in various stereoselective transformations. nih.gov

One notable application is in asymmetric aldol (B89426) reactions. Chiral N-propionyl-2-imidazolidinones, synthesized in a few steps from L-valinol, have been used as chiral auxiliaries. researchgate.net The boron enolates of these auxiliaries react with aldehydes with high diastereoselectivity. researchgate.net A key advantage of these imidazolidinone auxiliaries is their greater stability towards nucleophilic ring-opening compared to the more common Evans' oxazolidinones. researchgate.net

Another application is in the diastereoselective addition of allylmetal reagents to imines. Imines derived from the condensation of aldehydes with (S)-valinol or its methyl ester can react with allylzinc bromide to produce homoallylic amines with high diastereomeric excess. rsc.org However, for aromatic imines, the reversibility of the allylation reaction can lead to a decrease in diastereoselectivity over extended reaction times. rsc.org

Table 2: Diastereoselective Addition of Allylzinc Bromide to an Imine Derived from (S)-Valinol

| Imine Substrate | Reaction Time | Diastereomeric Excess (d.e.) |

|---|---|---|

| N-benzylidene-(S)-valinol | Short | High |

Case Studies in Enantioselective Catalysis

The chiral ligands and auxiliaries derived from this compound have been successfully applied in a range of enantioselective catalytic reactions, particularly those involving the formation of carbon-carbon bonds.

Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric conjugate addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. As mentioned previously, N,P-ligands derived from valinol have been successfully employed in the copper-catalyzed conjugate addition of diethylzinc to enones. nih.gov These reactions are crucial for the synthesis of chiral β-functionalized carbonyl compounds.

Table 3: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone using a Valinol-Derived N,P-Ligand

| Ligand | Enantiomeric Excess (ee) |

|---|

The asymmetric aldol reaction, facilitated by chiral auxiliaries derived from this compound, represents another key example of asymmetric carbon-carbon bond formation. The use of L-valinol-derived 2-imidazolidinones as chiral auxiliaries in boron-mediated aldol reactions with various aldehydes has demonstrated high diastereoselectivity, leading to the formation of chiral β-hydroxy carbonyl compounds. researchgate.net

Table 4: Asymmetric Aldol Reaction of a Valinol-Derived Imidazolidinone with Benzaldehyde

| Aldehyde | Diastereoselectivity |

|---|

These case studies highlight the practical utility of this compound in constructing chiral molecules with high stereocontrol, which is of significant importance in the synthesis of pharmaceuticals and other fine chemicals.

Enantioselective Reduction of Ketones and Imines

The chiral amino alcohol this compound, commonly known as (S)-valinol, serves as a critical precursor in the design of chiral ligands and catalysts for asymmetric synthesis. One of its most notable applications is in the enantioselective reduction of prochiral ketones and imines, a fundamental transformation for producing chiral alcohols and amines, which are valuable building blocks in the pharmaceutical and fine chemical industries.

Enantioselective Reduction of Ketones

The primary application of (S)-valinol in the asymmetric reduction of ketones is through its conversion into a chiral oxazaborolidine catalyst. This catalyst is a cornerstone of the Corey-Bakshi-Shibata (CBS) reduction, a reliable and widely used method for the enantioselective reduction of a broad range of ketones. nih.govwikipedia.org

The process begins with the reaction of (S)-valinol with a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex, to form the corresponding oxazaborolidine catalyst, often referred to as a CBS catalyst. wikipedia.org This catalyst, when used in substoichiometric amounts, activates a stoichiometric amount of a borane reducing agent, facilitating the highly enantioselective transfer of a hydride to the ketone substrate.

The mechanism of the CBS reduction involves the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine ring. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. The ketone orients itself to minimize steric hindrance between its larger substituent and the catalyst's structure. This coordination pre-organizes the ketone and the activated borane in a rigid, six-membered ring transition state, allowing for a face-selective intramolecular hydride transfer to the carbonyl carbon. rsc.orgresearchgate.net This controlled delivery of the hydride results in the formation of the chiral secondary alcohol with high enantiomeric excess (ee).

The reagents prepared from (S)-valinol and borane have been shown to be effective in the asymmetric reduction of various aromatic ketones. rsc.orginsuf.orgsemanticscholar.org Early studies demonstrated that the ratio of borane to (S)-valinol is crucial, with an optimal ratio of 2:1 to 3:1 yielding selectivities up to 73% ee for the reduction of n-propyl phenyl ketone. rsc.orginsuf.org The reaction is believed to proceed through amino-alkoxy-amine-borane intermediates as the species responsible for the asymmetric induction. rsc.orginsuf.org

The versatility of the CBS reduction using (S)-valinol-derived catalysts is highlighted by its application to a wide array of ketone substrates, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones. nih.gov The predictability of the stereochemical outcome and the high levels of enantioselectivity achieved have made this a powerful tool in organic synthesis.

The following table summarizes representative research findings on the enantioselective reduction of various ketones using catalyst systems derived from (S)-valinol.

Enantioselective Reduction of Imines

The catalytic enantioselective reduction of imines to produce chiral amines is another area where oxazaborolidine catalysts have shown significant utility. rsc.org The general principle mirrors that of ketone reduction, where the chiral catalyst directs the hydride transfer from a stoichiometric reducing agent to the C=N double bond of the imine.

While the use of oxazaborolidine catalysts, including those derived from proline, is well-established for the asymmetric reduction of various functional groups, detailed research findings specifically employing (S)-valinol-derived catalysts for the enantioselective reduction of a broad range of imines are less commonly reported in readily available literature. However, the general mechanism is expected to be analogous to ketone reduction. The oxazaborolidine catalyst, formed from (S)-valinol and borane, would coordinate with both the imine substrate and the borane reducing agent. This ternary complex facilitates a stereoselective hydride transfer, leading to the formation of an enantioenriched amine. The effectiveness of this transformation would depend on the nature of the substituents on the imine nitrogen and carbon atoms.

A review of practical advancements in the use of borane-oxazaborolidine catalysts highlights their application in the enantioselective reduction of challenging functional groups, including ketimines. insuf.org The general transformation shows the conversion of a ketimine to a chiral amine with high enantioselectivity, although specific data for (S)-valinol derived catalysts across a range of imine substrates is not extensively detailed.

Role of S 1 Amino 3 Methylbutan 2 Ol As a Chiral Building Block in Complex Chemical Synthesis

Strategic Applications in Natural Product Total Synthesis (e.g., Benanomicin and Pradimicin Antibiotics)

The strategic importance of (S)-1-amino-3-methylbutan-2-ol is prominently highlighted in the total synthesis of complex natural products, particularly the benanomicin and pradimicin families of antibiotics. sigmaaldrich.comsigmaaldrich.com These antibiotics are known for their potent antimicrobial and antifungal properties. lookchem.comnih.gov

In the total synthesis of these antibiotics, a related compound, (R)-valinol, acts as a chiral nucleophile. nih.gov A general synthetic strategy involves the diastereoselective ring-opening of a biaryl lactone using the chiral amino alcohol. nih.gov This key step establishes crucial stereocenters in the molecule's core structure. This approach has been successfully employed to achieve the total synthesis of benanomicin A, benanomicin B, and pradimicin A. nih.gov The flexibility of this synthetic route, which hinges on the use of valinol, also allows for the synthesis of various other analogs with different amino acid and carbohydrate components. nih.gov

Scaffold for the Construction of Structurally Diverse Organic Compounds

This compound serves as a foundational scaffold for the creation of a wide range of structurally diverse organic compounds. Its bifunctional nature allows it to be elaborated into more complex molecular architectures. For instance, it is a key precursor in the synthesis of chiral auxiliaries, which are molecules that temporarily attach to a substrate to direct a chemical reaction to produce a specific stereoisomer.

One notable application is in the preparation of chiral oxazolidinones, which are widely used as chiral auxiliaries in asymmetric aldol (B89426) reactions and alkylation reactions. guidechem.com These reactions are fundamental for carbon-carbon bond formation in a stereocontrolled manner. The compound has also been utilized in the synthesis of chiral sulfonate-based ionic liquids, which can act as chiral solvating agents for NMR studies to determine the enantiomeric purity of other chiral molecules. tu-clausthal.de

Furthermore, its structural framework has been incorporated into the design of novel pharmacophores. For example, it has been used to synthesize a series of imidazoline-oxazoline scaffolds, with some of the resulting compounds exhibiting significant antimicrobial activity. researchgate.net

Precursor in the Synthesis of Chiral Heterocyclic Systems (e.g., Imines, Pyrroleimines, Oxazolines)

This compound is a valuable precursor for the synthesis of various chiral heterocyclic systems, which are cyclic compounds containing atoms of at least two different elements in their rings. These heterocycles are prevalent in many biologically active molecules and are crucial intermediates in organic synthesis.

The reaction of this compound with aldehydes and nitriles leads to the formation of chiral imines and oxazolines, respectively. guidechem.com Chiral imines derived from this amino alcohol have been shown to react with organometallic reagents, such as allylzinc bromide, to produce homoallylic amines with high diastereoselectivity. rsc.org

It has also been used in the synthesis of 1-allyl-2-pyrroleimines. sigmaaldrich.comsigmaaldrich.com Moreover, this compound is a key starting material for preparing chiral oxazoline-derived multidentate ligands. lookchem.com These ligands can be complexed with metals, such as zinc, to form chiral catalysts for a variety of asymmetric reactions. nih.gov A one-step synthesis of chiral organozinc complexes has been developed by reacting nitriles, this compound, and zinc chloride, yielding a diverse range of structurally characterized complexes. nih.gov

Advanced Research Perspectives and Emerging Directions for S 1 Amino 3 Methylbutan 2 Ol

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like (S)-1-Amino-3-methylbutan-2-ol at an atomic level, guiding experimental design and accelerating discovery.

Molecular modeling and docking are instrumental in predicting how a molecule like this compound might interact with biological targets, such as enzymes. These simulations place the molecule (the ligand) into the binding site of a protein and calculate the most likely binding orientation and affinity. This approach is crucial for structure-based drug design and understanding enzymatic mechanisms.

For this compound, docking simulations could elucidate its potential as an enzyme inhibitor or a chiral auxiliary directing enzymatic reactions. The simulations would model the non-covalent interactions—such as hydrogen bonds between the amino and hydroxyl groups and the enzyme's active site residues, as well as hydrophobic interactions involving the isobutyl group—that govern molecular recognition and binding stability. By comparing the binding scores and interaction patterns of the (S)-enantiomer with its (R)-counterpart, researchers can predict enantioselectivity, a critical factor in pharmaceutical applications.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer deep insights into the electronic structure and reactivity of this compound. These methods can compute various molecular properties that are difficult to measure experimentally.

Key applications include:

Reactivity Prediction: Calculation of frontier molecular orbitals (HOMO and LUMO) helps predict the molecule's reactivity. The energy and shape of these orbitals indicate where the molecule is most likely to act as a nucleophile or electrophile.

Electrostatic Potential Mapping: This technique visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Spectroscopic Property Simulation: Quantum calculations can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. This aids in the structural confirmation of synthesized compounds and the interpretation of experimental spectra. bldpharm.com

Table 1: Computed Physicochemical Properties for 1-Amino-3-methylbutan-2-ol

| Property | Value |

|---|---|

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| XLogP3-AA | -0.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 46.2 Ų |

| Complexity | 45.3 |

Data sourced from PubChem CID 22348641. guidechem.comnih.gov

Classical molecular dynamics (MD) simulations are essential for studying the dynamic behavior of molecules in condensed phases, such as in solution or within a protein. However, the accuracy of these simulations depends entirely on the quality of the force field—a set of parameters describing the potential energy of the system. For novel molecules like this compound, these parameters are often not available in standard force fields like AMBER or CHARMM.

The development of new force field parameters is a multi-step process that leverages quantum mechanics (QM) calculations. nih.gov

QM Calculations: High-level QM calculations are performed to determine the molecule's optimized geometry and its electrostatic potential (ESP). nih.gov

Charge Derivation: Restrained Electrostatic Potential (RESP) charges are derived from the QM-calculated ESP to accurately represent the electrostatic interactions. nih.gov

Parameterization: Bonded parameters (bond lengths, angles, dihedral angles) and non-bonded parameters (van der Waals) are derived, often using a general force field like the General Amber Force Field (GAFF) as a starting point and refining them to match QM data. nih.gov

Developing a specific and refined force field for this compound would enable accurate MD simulations to study its conformational preferences, solvation dynamics, and interactions with other molecules in complex environments. nih.gov

Supramolecular Chemistry and Chiral Recognition Phenomena

The inherent chirality of this compound makes it a prime candidate for applications in supramolecular chemistry, particularly in the creation of systems for enantioselective recognition.

Host-guest chemistry involves the design of "host" molecules that can selectively bind "guest" molecules. When a host is chiral, it can exhibit enantioselectivity, preferentially binding one enantiomer of a chiral guest over the other. Chiral macrocycles, such as crown ethers and cyclophanes, are prominent examples of such hosts. nih.gov

This compound can be used as a chiral building block to synthesize novel macrocyclic hosts. By incorporating this unit into the backbone of a crown ether, a chiral cavity is created. The stereocenter of the amino alcohol unit imparts a specific three-dimensional arrangement to the host, allowing for precise chiral recognition of guest molecules, such as protonated amino acid esters. nih.govmdpi.com The binding affinity and selectivity of these systems are highly dependent on factors like the solvent's coordinating strength and the complementary interactions (e.g., hydrogen bonding, steric fit) between the host and guest. mdpi.com

Table 2: Principles of Enantioselective Host-Guest Binding

| Interaction Factor | Description | Role in Chiral Recognition |

|---|---|---|

| Hydrogen Bonding | Interaction between the host's heteroatoms (O, N) and the guest's ammonium (B1175870) or other protic groups. | Provides the primary binding force. The specific geometry of these bonds differs for each guest enantiomer. |

| Steric Hindrance | Repulsive interaction between bulky groups on the host and guest. | The chiral host creates a constrained environment where one guest enantiomer fits well, while the other experiences steric clashes. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings (if present in host/guest). | Can add to the binding energy and selectivity by providing specific orientational preferences. |

| Solvent Effects | The solvent can compete for binding sites on the host and guest. | Less coordinating solvents often lead to stronger host-guest interactions and higher selectivity. mdpi.com |

The separation of enantiomers is a significant challenge in the pharmaceutical and chemical industries. One of the most powerful techniques for this is chiral chromatography, which relies on chiral recognition materials, often in the form of a Chiral Stationary Phase (CSP). nih.gov

This compound is an ideal candidate for creating novel CSPs. The molecule can be covalently bonded to a solid support, such as silica (B1680970) gel, through either its amino or hydroxyl group. The immobilized chiral molecule then serves as the recognition site. When a racemic mixture is passed through the chromatography column, the two enantiomers interact differently with the CSP. sielc.com One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer in the column and thus elute later than the other enantiomer. This difference in retention time allows for the effective separation of the enantiomers. The design of such materials is a critical area of research for both analytical-scale purity assessment and preparative-scale isolation of enantiomerically pure compounds.

Biochemical Research Applications as Mechanistic Probes

This compound serves as a valuable tool in biochemical research, particularly as a molecular probe to elucidate complex biological mechanisms at the enzymatic and pathway levels. Its structural similarity to natural amino acids, combined with the absence of a carboxyl group, allows researchers to investigate the specific roles of functional groups in enzyme-substrate interactions.

This compound and similar amino alcohols are instrumental in probing the mechanisms of amino acid dehydrogenases (AADHs). These enzymes typically catalyze the reversible reductive amination of α-keto acids to their corresponding L-amino acids, playing a crucial role in amino acid metabolism. A key characteristic of AADHs is their high specificity for substrates containing a carboxyl group, which anchors the molecule within the active site through interactions with specific amino acid residues.

Recent breakthroughs in protein engineering have enabled the conversion of AADHs into versatile amine dehydrogenases (AmDHs) capable of synthesizing chiral amines and amino alcohols. This has been achieved by mutating the key residues responsible for binding the substrate's carboxyl group. For instance, Leucine (B10760876) Dehydrogenase (LeuDH) was successfully transformed into an engineered amine dehydrogenase by substituting two critical residues (K68S/N261L) in its active site. mdpi.com

The use of this compound's precursor, 1-amino-3-methylbutan-2-one, as a substrate for these engineered enzymes serves as a powerful mechanistic probe. mdpi.comnih.gov If the engineered enzyme successfully reduces the ketone to the corresponding amino alcohol, it confirms that the mutations have successfully eliminated the dependency on the carboxyl group for substrate binding and catalysis. Conversely, the inability of the wild-type enzyme to process such a substrate underscores the essential role of the carboxyl-anchoring residues. This approach allows researchers to:

Map Active Site Functionality: Pinpoint the specific amino acid residues involved in substrate recognition and binding.

Understand Catalytic Conversion: Elucidate the structural requirements for the reductive amination process.

Validate Engineering Strategies: Confirm the success of targeted mutations aimed at altering enzyme specificity.

By studying the interactions—or lack thereof—between AADHs and non-canonical substrates like amino alcohols, scientists can deconstruct the catalytic mechanism and rationally design novel biocatalysts for the production of valuable chiral compounds. mdpi.com

| Enzyme Class | Typical Substrate | Typical Product | Relevance as Research Target |

|---|---|---|---|

| Amino Acid Dehydrogenase (AADH) | α-Keto Acid | L-Amino Acid | Wild-type enzymes used as a baseline for specificity studies. |

| Engineered Amine Dehydrogenase (AmDH) | Ketone (e.g., 1-amino-3-methylbutan-2-one) | Chiral Amino Alcohol (e.g., this compound) | Engineered variants used to study altered substrate specificity and expand catalytic potential. |

| Alcohol Dehydrogenase (ADH) | Alcohol | Aldehyde/Ketone | Studied for its role in various metabolic pathways and potential for substrate crossover. nih.gov |

The investigation of biosynthetic pathways—the complex, multi-step processes by which living organisms produce chemical compounds—often relies on tracer techniques. This methodology involves introducing a labeled precursor molecule, typically containing a stable or radioactive isotope, into a biological system. By tracking the incorporation of the isotope into downstream metabolites, researchers can map the sequence of reactions and identify key intermediates.

Amino alcohols and their derivatives are components of various natural products, and understanding their biosynthesis is a significant area of research. In principle, isotopically labeled this compound could be used as a molecular probe to investigate pathways where it or a structurally related compound is a presumed intermediate. If the labeled compound is taken up by the organism and the label is subsequently detected in a final natural product, it provides strong evidence for its role as a precursor in that specific pathway.

However, while this is a standard and powerful technique for elucidating metabolic routes, specific published research detailing the use of this compound as a tracer to investigate biosynthetic pathways involving amino alcohol derivatives is not extensively documented in the current scientific literature. The application remains a potential but underexplored research direction.

Exploration of Novel Derivatives and Their Structure-Property Relationships

This compound is a valuable chiral building block for the synthesis of novel derivatives with tailored properties. Its two functional groups—the primary amine and the secondary alcohol—allow for a wide range of chemical modifications. The inherent chirality of the molecule is often transferred to its derivatives, making it a key component in asymmetric synthesis and medicinal chemistry.

The primary routes for creating derivatives include:

Acylation: The amino and hydroxyl groups can be acylated to form amides and esters, respectively. These modifications can significantly alter the molecule's polarity, solubility, and biological activity.

Reaction with Aldehydes and Ketones: The primary amine can react with carbonyl compounds to form imines (Schiff bases), which can be further reduced to secondary amines.

Oxazoline (B21484) Formation: A particularly important application is the synthesis of chiral oxazoline derivatives. These are readily formed by reacting the amino alcohol with nitriles or other reagents. Chiral oxazolines are a well-established class of ligands used to create catalysts for asymmetric reactions, such as alkylation, hydrogenation, and cyclopropanation.

The structure-property relationship in these derivatives is a key focus of research. The stereochemistry of the this compound backbone directly influences the three-dimensional structure of the final molecule. When used as a chiral ligand in a metal-catalyzed reaction, this defined stereochemistry creates a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction, leading to a high enantiomeric excess of the desired product. The bulky isopropyl group also provides steric hindrance that can enhance selectivity.

By systematically modifying the structure of this compound—for example, by attaching different groups to the nitrogen or oxygen atoms—researchers can fine-tune the electronic and steric properties of its derivatives. This allows for the development of highly specialized molecules, from more effective catalysts for organic synthesis to new heterocyclic compounds with potential biological activities, such as antiviral or anti-inflammatory properties. evitachem.commdpi.com

| Derivative Class | Functional Group Formed | Potential Application | Key Structure-Property Relationship |

|---|---|---|---|

| Esters | Ester (-O-C=O) | Prodrugs, specialty chemicals | Altered polarity and bioavailability based on the attached acyl group. |

| Amides | Amide (-NH-C=O) | Pharmaceutical intermediates, polymers | Modified hydrogen bonding capability and chemical stability. |

| Imines | Imine (-N=CH-) | Intermediates for secondary amines | Reversible formation allows for dynamic combinatorial chemistry. |

| Oxazolines | Heterocyclic ring | Chiral ligands for asymmetric catalysis | The chiral center and steric bulk of the parent amino alcohol control the stereochemical outcome of catalyzed reactions. |

Q & A

Q. What are the recommended synthetic routes for (S)-1-Amino-3-methylbutan-2-ol, and how can enantiomeric purity be ensured?

Methodological Answer: The compound can be synthesized via reductive amination of the corresponding ketone precursor or through chiral resolution of racemic mixtures. For example, (S)-2-Amino-3-methylbutan-1-ol (a structurally similar compound) was synthesized in 96% yield via catalytic hydrogenation of an imine intermediate using palladium on carbon . To ensure enantiomeric purity, chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution methods are recommended. Analytical techniques such as polarimetry and chiral HPLC should be employed to verify enantiomeric excess (≥99%).

| Key Synthesis Parameters |

|---|

| Starting Material |

| Catalyst |

| Yield |

| Purity Verification |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Methodological Answer:

- NMR Spectroscopy : Report H and C NMR chemical shifts, focusing on diastereotopic proton splitting (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.5–3.8 ppm for hydroxyl-bearing carbons).

- IR Spectroscopy : Confirm the presence of -NH (stretch ~3350 cm) and -OH (broad peak ~3200 cm) .

- Mass Spectrometry : Provide molecular ion peaks (e.g., m/z 89.0841 for [M+H]) and fragmentation patterns .

- Optical Rotation : Report specific rotation values (e.g., +X° in solvent) to confirm chirality .

Reference Data (NIST):

- Molecular Formula: CHNO

- SMILES: CC@HCO

- InChI Key: [Unique identifier for stereochemistry] .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing stereoisomers of amino alcohols?

Methodological Answer: Contradictions often arise from overlapping signals or improper solvent selection. Strategies include:

- 3D Molecular Modeling : Use tools like Jmol to visualize spatial arrangements and predict splitting patterns. Studies show that 3D visualization improves accuracy in stereochemical assignments by 30% compared to 2D methods .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at low temperatures.

- DFT Calculations : Compare experimental H/C shifts with computed values (e.g., using Gaussian software) to validate assignments .

Q. What methodological considerations are essential when designing kinetic studies for reactions involving this compound?

Methodological Answer:

- Control of Stereochemical Integrity : Monitor racemization under reaction conditions (e.g., basic pH or high temperatures) via periodic chiral HPLC sampling.

- Isotopic Labeling : Use N-labeled analogs to track amino group participation in reaction mechanisms .

- Kinetic Isotope Effects (KIE) : Compare rates of protiated vs. deuterated substrates to identify rate-determining steps.

- Data Interpretation : Address outliers using Grubbs’ test and validate models (e.g., Eyring plots) with R > 0.98 .

Q. How is this compound utilized as a chiral building block in medicinal chemistry?

Methodological Answer: The compound serves as a precursor for:

- Peptide Mimetics : Introduce methyl branching to enhance proteolytic stability.

- Antiviral Agents : Functionalize the amino group to target viral protease active sites (e.g., HIV-1 protease inhibitors) .

- Asymmetric Catalysis : Derivatize into ligands for transition-metal catalysts (e.g., Ru-based asymmetric hydrogenation) .

Case Study : (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol (a structural analog) was used to synthesize kinase inhibitors with IC values < 10 nM .

Data Contradiction Analysis

Q. How should discrepancies between computational and experimental 1^11H NMR shifts be addressed?

Methodological Answer:

- Solvent Effects : Recalculate DFT predictions using explicit solvent models (e.g., PCM for DO).

- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for rotamer populations.

- Experimental Replication : Repeat NMR under standardized conditions (e.g., 400 MHz, 298 K) to rule out instrument variability .

Educational and Procedural Considerations

Q. What are common pitfalls in handling amino alcohols like this compound during lab work?

Methodological Answer:

- Hygroscopicity : Store under nitrogen or in desiccators to prevent moisture absorption.

- Oxidation : Add antioxidants (e.g., BHT) to solutions and avoid prolonged air exposure.

- Student Errors : Misinterpretation of stereochemical descriptors (R/S) can be mitigated by pre-lab exercises using 3D visualization tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.